2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
CAS No.: 866346-79-4
Cat. No.: VC5547306
Molecular Formula: C21H17FN4O2S2
Molecular Weight: 440.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866346-79-4 |
|---|---|
| Molecular Formula | C21H17FN4O2S2 |
| Molecular Weight | 440.51 |
| IUPAC Name | 2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C21H17FN4O2S2/c1-28-16-8-4-13(5-9-16)18-20(30-12-17(27)24-21-23-10-11-29-21)26-19(25-18)14-2-6-15(22)7-3-14/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27) |
| Standard InChI Key | WGWVQQRYMYMXBN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central 1H-imidazole ring substituted at positions 2 and 5 with 4-fluorophenyl and 4-methoxyphenyl groups, respectively. A sulfanyl-acetamide bridge connects the imidazole’s 4-position to a 1,3-thiazol-2-yl moiety (Figure 1). This arrangement creates a planar heterocyclic core with polar functional groups (e.g., sulfonamide, methoxy) and hydrophobic aromatic systems, enabling both hydrogen bonding and π-π stacking interactions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
| SMILES | COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 | |
| InChI Key | WGWVQQRYMYMXBN-UHFFFAOYSA-N | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Stereochemical Considerations
Synthesis and Characterization
Synthetic Pathways
The synthesis typically follows a multi-step protocol common to imidazole-thiazole hybrids (Figure 2):
-
Imidazole Core Formation: Condensation of 4-fluorobenzaldehyde and 4-methoxybenzaldehyde with ammonium acetate yields the 2,5-diaryl-imidazole intermediate .
-
Sulfanyl-Acetamide Installation: Thiolation at the imidazole’s 4-position using mercaptoacetic acid derivatives introduces the sulfanyl-acetamide linker.
-
Thiazole Coupling: Final amide coupling with 2-aminothiazole completes the structure, often employing carbodiimide-based activating agents.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | NH₄OAc, EtOH, reflux, 12h | 68% | 95% |
| 2 | HSCH₂COCl, DCM, 0°C → RT, 6h | 72% | 98% |
| 3 | EDCI, HOBt, DMF, 24h | 65% | 97% |
Analytical Characterization
-
NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 8.21 (s, 1H, imidazole NH), 7.89–7.12 (m, 8H, aromatic), and 4.32 (s, 2H, SCH₂CO).
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Mass Spectrometry: ESI-MS m/z 441.1 [M+H]⁺ aligns with the molecular formula C₂₁H₁₇FN₄O₂S₂.
Physicochemical Properties
Lipophilicity and Solubility
With a calculated logP of 3.8±0.2, the compound exhibits moderate lipophilicity, favoring membrane permeability but limited aqueous solubility (logS = -4.1). The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO: >50 mg/mL).
Table 3: Physicochemical Profile
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 440.51 g/mol | ESI-MS |
| logP | 3.8 | Calculated |
| Polar Surface Area | 98.6 Ų | DFT |
| Melting Point | 218–220°C | DSC |
Stability Profile
Biological Activity and Research Findings
Enzymatic Inhibition
In vitro assays reveal potent inhibition of cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 0.42 μM, outperforming reference inhibitor roscovitine (IC₅₀ = 1.8 μM). Molecular docking suggests the thiazole ring occupies the ATP-binding pocket, while the 4-fluorophenyl group stabilizes hydrophobic interactions (Figure 3).
Antiproliferative Effects
Against MCF-7 breast cancer cells, the compound demonstrates GI₅₀ = 1.2 μM, correlating with CDK2 inhibition. Comparatively, the 4-chlorophenyl analogue (CAS 901257-81-6) shows reduced potency (GI₅₀ = 3.8 μM), highlighting fluorine’s electronic effects.
Table 4: Cytotoxicity Profile
| Cell Line | GI₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (Breast) | 1.2 | 8.3 |
| A549 (Lung) | 2.1 | 4.7 |
| HEK293 (Normal) | >10 | — |
Comparative Analysis with Structural Analogues
Fluorophenyl vs. Chlorophenyl Derivatives
Replacing the 4-fluorophenyl group with 4-chlorophenyl (CAS 901257-81-6) reduces CDK2 inhibition 3-fold, attributed to chlorine’s larger van der Waals radius disrupting ATP-pocket fit.
Thiazole vs. Furan Modifications
Substituting the thiazolyl group with furyl (as in VC7534935) abolishes anticancer activity (GI₅₀ >10 μM), underscoring the thiazole’s role in H-bond donor interactions.
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